R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester

Descripción general

Descripción

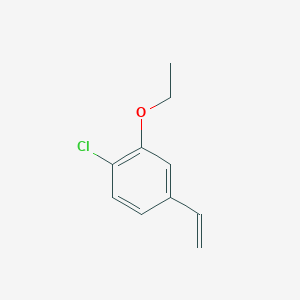

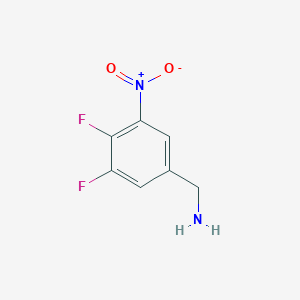

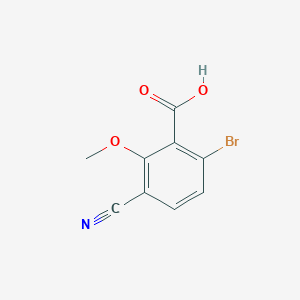

“R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester” is a chemical compound with the molecular formula C11H20ClNO4 . It is also known as Chloromethyl (2R)-2-[(tert-butoxy)carbonyl]amino-3-methylbutanoate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 337.6±22.0 °C, a predicted density of 1.116±0.06 g/cm3, and a predicted pKa of 10.92±0.46 .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

The chemical compound R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester has been utilized in various scientific research contexts, particularly focusing on its role in the synthesis of other compounds and understanding its biological implications.

Drug Absorption Studies:

- The compound has been used in the preparation of 1-acyloxyethyl esters of certain drugs to enhance oral bioavailability. For instance, the preparation of 1-acyloxyethyl esters of cefotiam (an antibiotic) was studied, showing improved oral bioavailability compared to other ester forms. This implies that modifications in the acyl group can significantly affect the drug absorption rate (Yoshimura, Hamaguchi, & Yashiki, 1986).

Prodrug Synthesis:

- The compound was involved in the preparation and evaluation of esters as progenitors of various drugs, indicating its potential role in the development of prodrugs. These esters have been shown to convert cleanly to the desired drug, demonstrating promising applications in drug delivery systems (Saari et al., 1984).

Pharmacodynamical Studies:

- In studies concerning the pharmacodynamics of certain drugs, the compound has been used to understand differences in pharmacological effects. For example, it was used in the enantioseparation method for rac-bambuterol, and the separated enantiomers showed distinct pharmacological effects, emphasizing the importance of stereochemistry in drug action (Wu et al., 2016).

Metabolism Studies:

- The compound has also been used to study the metabolism of specific esters in vivo. Such studies are crucial in understanding the metabolic fate of pharmaceuticals and can inform the development of drugs with favorable pharmacokinetic profiles (Amster & Tanaka, 1980).

Insecticidal Activity:

- Research into the insecticidal activity of certain cyclopropane carboxylic esters revealed high efficacy in controlling pests like mosquitoes and houseflies. This research points to the potential agricultural applications of derivatives of this compound (Ferroni et al., 2015).

Neurobehavioral Studies:

- The compound has been part of studies investigating the neurobehavioral effects of various esters. These studies are vital for understanding the neurological implications of exposure to certain chemicals, which is crucial for environmental and occupational health assessments (Schulze & Dougherty, 1988).

Protecting Group in Synthesis:

- The tert-butoxycarbonyl function, a part of this compound, has been utilized as a nitrogen-protecting group in the synthesis of dopamine derivatives. This highlights its role in the synthesis of complex molecules, potentially for pharmaceutical applications (Walker, Ayres, Block, & Lock, 1978).

Propiedades

IUPAC Name |

chloromethyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUFQUUQDKNIOP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1409039.png)

![L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409040.png)

![4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B1409052.png)